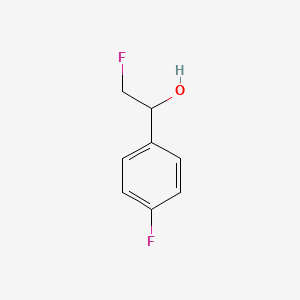

2-Fluoro-1-(4-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVFMQCVLZOZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 1 4 Fluorophenyl Ethanol

Enantioselective Synthesis Pathways to Chiral 2-Fluoro-1-(4-fluorophenyl)ethanol

The production of specific stereoisomers of this compound is critical for its application in pharmaceuticals. Enantioselective synthesis routes are therefore paramount.

Asymmetric Reduction Strategies for Fluorinated Ketone Precursors

A primary route to chiral this compound involves the asymmetric reduction of its corresponding ketone precursor, 2-fluoro-1-(4-fluorophenyl)ethanone (B3132463).

Catalytic asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols. ajchem-b.com This method often employs transition metal catalysts, such as ruthenium, rhodium, and iridium, complexed with chiral ligands to facilitate the stereoselective reduction of ketones. ajchem-b.com For instance, ruthenium (II) catalysts with chiral diamine ligands have demonstrated high stereoselectivity in the reduction of aromatic ketones. ajchem-b.com Specifically, the use of a Ru(II) complex with a chiral diphosphine and a diamine ligand can achieve high enantiomeric excess (ee) and turnover numbers for such reactions. ajchem-b.com

In the context of producing chiral fluorinated alcohols, iridium complexes have also been noted for their effectiveness in the asymmetric hydrogenation of various ketones. ajchem-b.com The transfer hydrogenation approach, often utilizing isopropanol (B130326) or formic acid as a hydrogen source, is a complementary method. nih.gov Ruthenium complexes, such as RuCl(S,S)-TsDpen, are effective catalyst precursors for this type of transformation. nih.gov

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Ru(II) with chiral diamine ligand | Aromatic ketones | (R) or (S) | 98-99.5% | ajchem-b.com |

| RuCl(S,S)-TsDpen | α-Chloroacetophenone | R | 96% | nih.gov |

| MsDPEN–Cp*Ir complex | 4-Chromanone | Not Specified | 99% | nih.gov |

This table presents examples of catalyst systems used in asymmetric hydrogenation and transfer hydrogenation for the synthesis of chiral alcohols.

Biocatalytic reduction offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) and whole-cell microorganisms are frequently employed for the asymmetric reduction of ketone precursors.

Engineered ADHs from various sources, such as Thermoanaerobacter pseudethanolicus (TeSADH), have been shown to be effective in the enantioselective reduction of aryl ketones. For example, a mutant of TeSADH demonstrated high activity and enantioselectivity (>99% ee) for the reduction of 2-bromo-4-fluoroacetophenone to the corresponding (R)-alcohol. Similarly, the reduction of 2-chloro-4'-fluoroacetophenone (B45902) using TeSADH mutants can yield (S)-2-chloro-1-(4'-fluorophenyl)-1-ethanol with high enantioselectivity. nih.gov

Various microorganisms, including those from the genera Candida, Hansenula, Pichia, and Rhodotorula, have been successfully used for the enantioselective reduction of substituted acetophenones, achieving high yields (>90%) and enantiomeric excesses (99% ee). researchgate.netnih.gov For instance, the microbial reduction of 2-bromo-4-fluoroacetophenone using Rhodotorula rubra produces the corresponding alcohol with 91-99% ee. The use of Daucus carota cells as a biocatalyst for the reduction of 1-(4-fluorophenyl)ethanone has been reported to yield (S)-(-)-1-(4-fluorophenyl)ethanol with up to 98% ee. ctj-isuct.ru

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Engineered TeSADH | 2-Bromo-4-fluoroacetophenone | R | >99% | >90% | |

| TeSADH mutants | 2-Chloro-4'-fluoroacetophenone | S | High | Moderate | nih.gov |

| Rhodotorula rubra | 2-Bromo-4-fluoroacetophenone | Not Specified | 91-99% | >99% | |

| Candida, Hansenula, Pichia, etc. | 2-Bromo-4-fluoro acetophenone (B1666503) | S | 99% | >90% | researchgate.netnih.gov |

| Daucus carota cells | 1-(4-fluorophenyl)ethanone | S | 98% | 66% | ctj-isuct.ru |

This table summarizes the use of various biocatalysts for the enantioselective reduction of fluorinated ketone precursors.

Dynamic Kinetic Resolution Processes for Enhanced Enantiopurity of this compound Stereoisomers

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. dicp.ac.cnresearchgate.net This process is particularly effective for the synthesis of chiral alcohols. researchgate.net

A common approach involves the use of a lipase (B570770), such as Candida antarctica lipase B (CAL-B), for enantioselective acylation, coupled with a racemization catalyst. researchgate.net For instance, the DKR of racemic 1-(4-fluorophenyl)ethanol (B1199365) can be achieved using a lipase as a biocatalyst and an acidic resin as a racemization catalyst, leading to the production of (R)-1-(4-fluorophenyl)ethanol acetate (B1210297) with high yield and enantiopurity.

Ruthenium complexes are also well-known for their ability to catalyze the racemization of alcohols, making them suitable for DKR processes. researchgate.net The combination of a Ru-catalyst with a lipase in a one-pot procedure has been successfully applied to a variety of benzylic alcohols.

| Racemization Catalyst | Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Acidic Resin CD550 | Lipase CRL | 1-(4-Fluorophenyl)ethanol | (R)-1-(4-Fluorophenyl)ethanol acetate | 95.4% | 99.8% | |

| Ru-complexes | Lipase (e.g., CAL-B) | Racemic alcohols | Enantiopure esters | High | High | researchgate.net |

This table illustrates examples of dynamic kinetic resolution processes for the synthesis of enantiopure derivatives of fluorinated alcohols.

Chemo-Selective and Regio-Selective Chemical Synthesis Routes

The synthesis of this compound also relies on chemo- and regio-selective chemical transformations.

Reductive Transformations of 2-Fluoro-1-(4-fluorophenyl)ethanone Derivatives

The reduction of 2-fluoro-1-(4-fluorophenyl)ethanone and its derivatives is a fundamental step in the synthesis of the target alcohol. The choice of reducing agent is crucial for achieving the desired selectivity.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for the reduction of the ketone intermediate. The reaction is typically carried out in an alcohol or ether solvent at controlled temperatures.

For instance, the reduction of 1-(4-chloro-2-fluorophenyl)ethanone with NaBH₄ in methanol (B129727) at 0°C, followed by aqueous workup and purification, provides the corresponding alcohol. This straightforward reduction, however, does not typically provide enantioselectivity and results in a racemic mixture of the alcohol.

Nucleophilic Substitution and Addition Reactions for Fluorination and Carbon-Carbon Bond Formation

Nucleophilic substitution and addition reactions are fundamental strategies for introducing fluorine atoms and constructing the carbon skeleton of this compound and related structures. These methods often involve the displacement of a leaving group by a fluoride (B91410) ion or the addition of a nucleophile to a carbonyl group.

A common approach involves the nucleophilic substitution of a halogen or a sulfonate group at the C2 position of a precursor molecule. For instance, enantiopure fluorohydrins, including derivatives like 2-Fluoro-1-(4-iodophenyl)ethanol, can be synthesized through nucleophilic substitution with potassium fluoride (KF). scispace.com Another relevant method is the reaction of a 2-halo-1-(4-fluorophenyl)ethanone derivative with a nucleophile. google.com For example, the synthesis of 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutanamide involves the nucleophilic substitution of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (B1338967) with 4-methyl-3-oxo-N-phenylpentanamide. google.com This reaction is typically performed in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or methyl ethyl ketone. google.com

Radiolabeling with fluorine-18 (B77423) often utilizes nucleophilic substitution. The synthesis of N-tert-butyl-α-(4-[18F]fluorophenyl)nitrone ([18F]FPBN) can be achieved via a two-step process starting with the nucleophilic [18F]fluoride substitution on 4-N,N,N-trimethylammoniumbenzaldehyde triflate to yield 4-[18F]fluorobenzaldehyde. umich.edu This aldehyde intermediate then reacts with N-tert-butylhydroxylamine to form the final product. umich.edu This demonstrates the utility of nucleophilic aromatic substitution for creating the 4-fluorophenyl moiety, which can then be elaborated into the desired ethanol (B145695) structure.

The table below summarizes representative conditions for nucleophilic substitution reactions leading to precursors or analogs of the target compound.

| Precursor | Reagent | Base/Catalyst | Solvent | Product | Yield | Reference |

| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 4-Methyl-3-oxo-N-phenylpentanamide | Potassium Carbonate | Acetone | 4-Fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N,β-diphenylbenzenebutanamide | Not specified | google.com |

| 4-N,N,N-trimethylammoniumbenzaldehyde triflate | [18F]Fluoride | Kryptofix 2.2.2/K2CO3 | Acetonitrile | 4-[18F]Fluorobenzaldehyde | Not specified | umich.edu |

| 4-Fluorobenzaldehyde (B137897) | N-tert-Butylhydroxylamine.HCl | NaOH | Ethanol/Water | N-tert-Butyl-α-(4-fluorophenyl)nitrone | Not specified | umich.edu |

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple precursors. core.ac.uk These methods are instrumental in synthesizing scaffolds containing the 4-fluorophenyl group, which can be precursors to this compound.

One such application is the Heck coupling reaction. A fluorous-supported synthesis of pyrazolone (B3327878) derivatives utilizes a palladium-catalyzed Heck-coupling/isomerization of allylic alcohols. scielo.br This strategy has been used to prepare compounds like 3-(2-(4-fluorophenyl)-ethyl)-1H-pyrazol-5(4H)-one, demonstrating the formation of a C-C bond adjacent to the 4-fluorophenyl ring. scielo.br

Palladium catalysis is also crucial in carbonylation reactions. The synthesis of (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d] advanceseng.comrsc.orgoxazine was accomplished via a palladium-catalyzed oxidative cyclization-methoxycarbonylation of 4-fluoro-N-(2-((trimethylsilyl)ethynyl)phenyl)benzamide. researchgate.net This reaction, using a Pd/C catalyst, builds a complex heterocyclic system onto the 4-fluorophenyl core. researchgate.net The choice of ligand is often critical in these reactions; for example, ligands like Xantphos can be essential for catalytic activity in certain cross-coupling reactions. core.ac.ukacs.org The development of efficient palladium-catalyzed methods for the asymmetric hydrogenation of fluorinated substrates is also an important area, leading to chiral β-fluoroalkyl β-amino acid derivatives. dicp.ac.cn

The following table presents examples of palladium-catalyzed reactions for synthesizing scaffolds containing the 4-fluorophenyl group.

| Substrate 1 | Substrate 2 | Catalyst System | Conditions | Product | Yield | Reference |

| 4-Fluoro-N-(2-((trimethylsilyl)ethynyl)phenyl)benzamide | CO/Air | 10% Pd/C, [Bu4N]I, KF | MeCN/MeOH, 65°C, 24 bar | (Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d] advanceseng.comrsc.orgoxazine | 68% | researchgate.net |

| 1-Ethynyl-1-cyclohexanol | 4-Fluoroaniline | Pd(cod)Cl2, L11, PTSA·H2O | Pentane, CO (40 atm), 100°C | Itaconimide derivative with 4-fluorophenyl group | High | acs.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fluorinated compounds.

One key strategy is the use of environmentally benign solvents. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), are recognized as green reaction media due to their unique properties, including high polarity and strong hydrogen-bond donating ability, while being weakly nucleophilic. bohrium.comresearchgate.net Reactions can also be performed in water, which offers significant environmental benefits. For example, the selective synthesis of fluorinated ethers has been achieved through the addition reaction of alcohols to fluorinated olefins in water, allowing for a completely organic solvent-free procedure and simple product isolation. rsc.org

Energy efficiency is another cornerstone of green chemistry. A novel approach for the synthesis of chalcone (B49325) derivatives, such as 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, utilizes concentrated solar radiation. researchgate.net This method drastically reduces reaction times and energy consumption compared to conventional heating. researchgate.net The use of ethanol as a green solvent in the Claisen-Schmidt condensation to produce fluorinated chalcones is another example of a more sustainable approach. rsc.org

Furthermore, advanced techniques like microwave irradiation and continuous flow systems are being employed to create more sustainable synthetic routes. nih.govacs.org These methods can lead to shorter reaction times, higher yields, and reduced energy usage. For instance, a tandem strategy using ultrasound and an integrated continuous flow system has been developed for the sustainable synthesis of polyfluoro-substituted pyrimidine (B1678525) derivatives. acs.org

| Green Strategy | Reaction Type | Example Product | Key Features | Reference |

| Green Solvent | Claisen-Schmidt Condensation | (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | Use of ethanol as solvent; 90% yield | rsc.org |

| Energy Efficiency | Claisen-Schmidt Condensation | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Concentrated solar radiation reduces reaction time from 4 hours to 10 minutes | researchgate.net |

| Alternative Media | Addition Reaction | Fluorinated Ethers | Reaction in water allows for an organic solvent-free process and easy work-up | rsc.org |

| Advanced Technology | Tandem A3-coupling/cyclization | Polyfluoro-substituted benzo researchgate.netmdpi.comimidazo[1,2-a]pyrimidine derivatives | Use of ultrasound and continuous flow system for scalability and reduced reaction time | acs.org |

Mechanistic Insights into the Reactivity of 2 Fluoro 1 4 Fluorophenyl Ethanol and Its Precursors

Elucidation of Reaction Mechanisms and Intermediates in Synthesis

The synthesis of chiral fluorinated alcohols such as 2-Fluoro-1-(4-fluorophenyl)ethanol typically involves the asymmetric reduction of a corresponding ketone precursor, in this case, 2-fluoro-1-(4-fluorophenyl)ethan-1-one. This transformation can be achieved through various methods, including biocatalytic and chemical reductions.

Biocatalytic Reduction: Microbial reduction is a prominent method for producing enantiomerically pure alcohols. researchgate.net Organisms from genera such as Candida, Pichia, and Saccharomyces, as well as plant-based biocatalysts like Daucus carota (carrot), are used to reduce fluorinated acetophenones. researchgate.netctj-isuct.ru The reaction mechanism involves enzymes, primarily alcohol dehydrogenases (ADHs), which utilize a cofactor like NADPH or NADH as a hydride source. The ketone enters the enzyme's active site, which provides a chiral environment. The hydride is then delivered to one face of the carbonyl group, leading to the formation of a specific stereoisomer of the alcohol. For instance, the biotransformation of 1-(4-fluorophenyl)ethanone using Daucus carota selectively yields (S)-(-)-1-(4-fluorophenyl)ethanol. ctj-isuct.ru The process can be optimized by adding exogenous reductants like ethanol (B145695) or glucose to regenerate the cofactor. ctj-isuct.ru

Chemical Reduction and Other Synthetic Pathways: Chemical synthesis often employs chiral catalysts or reagents to achieve enantioselectivity. The reduction of a ketone can be performed using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in conjunction with a chiral ligand or catalyst. Another significant pathway involves the use of Grignard reagents with α-chiral aldimines, where stereochemistry is controlled by the coordination of α-alkoxy substituents and chiral sulfinamides. rsc.org

Furthermore, related fluoroaryl compounds can be synthesized through catalytic processes like the asymmetric aziridination of alkenes with fluoroaryl azides, which produces chiral N-fluoroaryl aziridines. nih.gov These aziridines are versatile intermediates that can undergo ring-opening reactions to form chiral fluoroarylamine derivatives. nih.gov The key intermediate in these cobalt-catalyzed reactions is a metalloradical species. nih.gov

A summary of key reaction intermediates is presented below.

| Reaction Type | Key Intermediate(s) | Precursor(s) | Product Type |

| Biocatalytic Reduction | Enzyme-substrate complex, NAD(P)H | Fluoroaryl ketone | Chiral Fluoroaryl alcohol |

| Catalytic Aziridination | Metalloradical species ([Co(P3)]) | Alkene, Fluoroaryl azide | Chiral N-fluoroaryl aziridine |

| Grignard Reaction | Magnesium alkoxide | α-chiral aldimine, Grignard reagent | 4-hydroxy-2-pyrrolidinone |

Kinetic Isotope Effect Studies for Rate-Determining Steps in Fluorinated Alcohol Formation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of a reactant with a heavier isotope (kL/kH). wikipedia.org While specific KIE studies for the formation of this compound are not widely reported, the principles can be applied to its synthesis, particularly the reduction of the ketone precursor.

In the reduction of a ketone, a primary KIE would be expected if the C-H bond formation from the hydride donor to the carbonyl carbon is part of the rate-determining step. Replacing hydrogen with deuterium (B1214612) in the hydride reagent (e.g., using NaBD₄ instead of NaBH₄) would slow down the reaction (kH/kD > 1).

Secondary KIEs can also provide valuable information. For instance, in gas-phase SN2 reactions involving solvated fluoride (B91410) ions, moderate inverse KIEs (kH/kD < 1) are observed when the methyl halide is deuterated. acs.org Substantial inverse KIEs are also measured for the deuteration of the hydroxyl group of a solvent like methanol (B129727). acs.org These effects are rationalized in terms of the SN2 transition-state structure and bonding interactions. acs.org In solvolysis reactions, small kinetic solvent isotope effects often indicate that nucleophilic attack lags behind the breaking of the carbon-leaving group bond. acs.org For fluoronium ion formation, secondary KIE experiments are consistent with a transition state involving fluorine participation. researchgate.net

The table below illustrates the types of KIE and their general implications for reaction mechanisms.

| KIE Type | Description | Typical Implication |

| Primary KIE | Isotopic substitution at a bond being broken or formed in the rate-determining step. | A significant value (typically >1.5 for H/D) indicates the bond is broken/formed in the RDS. |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond breaking/formation. | Smaller values (close to 1) provide insight into changes in hybridization or steric environment at the transition state. |

| Inverse KIE | The reaction rate is faster with the heavier isotope (kL/kH < 1). | Often occurs when a bond becomes stiffer or more constrained in the transition state compared to the reactant. acs.org |

Stereochemical Control Mechanisms in Enantioselective Transformations of Fluoroaryl Systems

Achieving high enantioselectivity in the synthesis of chiral molecules like this compound is paramount, particularly for pharmaceutical applications. dapinpharma.com The control of stereochemistry is governed by the chiral environment provided by a catalyst or reagent, which differentiates between the two prochiral faces of the substrate.

Catalyst-Controlled Transformations: Highly enantioselective transformations are often achieved using chiral catalysts. nih.govfrontiersin.org For example, catalytic enantioselective additions of organoboron reagents to fluoroketones can deliver tertiary homoallylic alcohols with high yields and enantiomeric ratios (e.g., >99:1 e.r.). nih.gov In these systems, electrostatic interactions between the catalyst and the fluorinated substrate play a crucial role. DFT studies suggest that steric hindrance can also influence selectivity; for instance, ortho-substituted aryl groups on the ketone can lead to lower enantioselectivity by forcing the aryl unit out of conjugation with the carbonyl group, thus raising the energy of the transition state. nih.gov Similarly, Co(II)-based metalloradical catalysts are effective for the highly enantioselective aziridination of alkenes with fluoroaryl azides, operating at room temperature and producing the desired products in high enantiomeric purity. nih.gov

Biocatalytic Approaches: Biocatalysis, using either isolated enzymes or whole-cell systems, offers excellent stereochemical control under mild conditions. researchgate.netfrontiersin.org Engineered alcohol dehydrogenases, such as mutants of Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH), have demonstrated high activity and enantioselectivity for the reduction of aryl ketone substrates like 2-bromo-4-fluoroacetophenone. Dynamic kinetic resolution (DKR) is another powerful technique, combining lipase-mediated kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for theoretical yields of up to 100% of a single enantiomer.

The following table summarizes various approaches to stereochemical control.

| Method | Catalyst/System | Substrate Type | Key Control Factor(s) | Reported Enantioselectivity (e.r. or e.e.) |

| Catalytic Allyl Addition | Aminophenol-based catalyst | Trifluoromethylphenyl ketone | Electrostatic interactions, Steric hindrance | 96:4 e.r. nih.gov |

| Catalytic Aziridination | Co(II)-based metalloradical | Alkene, Fluoroaryl azide | Chiral ligand environment | Up to 99% e.e. nih.gov |

| Biocatalytic Reduction | Daucus carota | 1-(4-fluorophenyl)ethanone | Enzyme active site (chiral pocket) | 98% e.e. ctj-isuct.ru |

| Biocatalytic Reduction | Engineered TeSADH mutant | 2-Bromo-4-fluoroacetophenone | Enzyme active site (chiral pocket) | High enantioselectivity |

Influence of Intramolecular and Intermolecular Interactions on Reactivity and Selectivity

Both intramolecular (within a molecule) and intermolecular (between molecules) interactions significantly influence the conformation, stability, reactivity, and selectivity of fluoroaryl systems.

Intramolecular Interactions: In molecules like 2-(p-fluorophenyl)ethanol, a key intramolecular interaction is the OH/π bond, where the hydroxyl group's hydrogen atom interacts with the π-electron system of the fluorinated benzene (B151609) ring. researchgate.netacs.org This interaction stabilizes the "Ggπ" conformer, making it the most stable structure. researchgate.netacs.org The introduction of a fluorine atom to the phenyl ring is predicted to weaken this OH/π interaction compared to the non-fluorinated analogue, 2-phenylethanol. acs.org In 2'-fluoro-substituted acetophenone (B1666503) derivatives, strong repulsion between the fluorine and oxygen atoms destabilizes the s-cis conformer, making the s-trans conformation strongly preferred. acs.org

Intermolecular Interactions: Intermolecular forces govern how molecules interact with each other and with solvents, affecting reaction rates and crystal structures. In the solid state, molecules are held together by a network of weak interactions, including C-H···O, C-H···π, π···π, and C-H···F forces. researchgate.netresearchgate.net Unconventional interactions like the C-F···F-C contact have also been examined and are thought to fit within the hierarchy of weak interactions. researchgate.net In solution, the polarity and nucleophilicity of the solvent play a critical role. acs.org For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) are highly ionizing but poorly nucleophilic solvents, which can affect the rates and mechanisms of solvolysis reactions. acs.org The strength of hydrogen bonding between solutes and solvents, such as between an alcohol and acetaldehyde, can be ranked, with ethanol forming stronger hydrogen bonds than methanol due to its functional groups. physchemres.org These interactions are crucial for understanding reaction outcomes, such as in chiral recognition processes where subtle differences in intermolecular forces between diastereomeric complexes can be observed. researchgate.net

The table below highlights key interactions and their observed effects.

| Interaction Type | System/Molecule | Effect |

| Intramolecular OH/π | 2-(p-Fluorophenyl)ethanol | Stabilizes the Ggπ conformer, making it the most stable structure. researchgate.netacs.org |

| Intramolecular F···O Repulsion | 2'-Fluoroacetophenones | Destabilizes the s-cis conformer, leading to a preference for the s-trans conformation. acs.org |

| Intermolecular O-H···O | Diastereomeric complexes of 1-aryl-1-ethanol with butan-2-ol | Strong interaction contributing to the geometry and chiral discrimination of the complex. researchgate.net |

| Intermolecular C-F···F-C | Crystalline 1-(4-fluorophenyl) derivatives | A weak, stabilizing interaction observed across a center of symmetry in some crystal structures. researchgate.net |

| Solvent Effects | Solvolysis in fluorinated alcohols (TFE, HFIP) | Influences reaction rates based on solvent ionizing power (Y) and nucleophilicity (N). acs.org |

Computational and Theoretical Chemistry Applied to 2 Fluoro 1 4 Fluorophenyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of fluorinated phenyl ethanol (B145695) derivatives. kbhgroup.in Methods like DFT at the B3LYP/6-311++G(d,p) level are used to compute optimized geometrical parameters, thermochemical parameters, and global reactivity descriptors in both the gas phase and in solvents like water and CCl4. kbhgroup.in For similar molecules, these calculations have been used to determine properties such as electronegativity, which is notably high in molecules containing two fluorine atoms. kbhgroup.in

The electronic absorption spectra of related compounds have been calculated using Time-Dependent DFT (TD-DFT) based on optimized ground-state geometries. researchgate.net These calculations provide information on absorption energy, excitation energy, and oscillator strength, which are crucial for understanding the molecule's interaction with light. kbhgroup.in The accuracy of these computational methods is highly dependent on the choice of functionals and basis sets. mdpi.com

Table 1: Calculated Electronic Properties for a Related Fluorinated Compound

| Property | Value |

| EHOMO | -5.9713 eV |

| ELUMO | -0.8297 eV |

| Energy gap (ΔE) | 5.1416 eV |

| Ionization Energy | 5.9713 eV |

| Electron Affinity | 0.8297 eV |

| Electronegativity | 3.4000 eV |

| Chemical Hardness | 2.5708 eV |

| Chemical Softness | 0.3889 eV⁻¹ |

| Data adapted from a study on a related fluorinated compound. researchgate.net |

Conformational Analysis and Identification of Stable Rotamers for Fluoroaryl Ethanols

Conformational analysis of fluoroaryl ethanols, including 2-Fluoro-1-(4-fluorophenyl)ethanol, reveals the presence of multiple stable rotamers due to rotation around the Cα-Cβ and C-O bonds. Theoretical calculations, often in conjunction with experimental techniques like NMR spectroscopy, are essential for identifying these conformers and determining their relative energies. rsc.org

For the related compound 1-(4-bromophenyl)-2-fluoroethanol, studies have shown that the gt rotamer, where the fluorine is gauche to the hydroxyl group and trans to the phenyl group, is the most favored in various solvents. rsc.org However, the relative energies of the different rotamers are significantly dependent on the solvent's polarity. rsc.org For instance, the energy difference between the gg and gt rotamers (ΔE(gg–gt)) can vary from 1.6 kcal/mol in carbon tetrachloride to 0.5 kcal/mol in dimethyl sulfoxide. rsc.org

Ab initio molecular orbital calculations, such as those at the 6-31G level, can predict the conformer energies. rsc.org However, discrepancies can arise, for example, in predicting the stability of gauche versus trans orientations of fluorine relative to the oxygen atom. rsc.org In the case of 2-(p-fluorophenyl)ethanol, two conformers, gauche and anti, have been identified using laser-induced fluorescence excitation and dispersed fluorescence spectroscopy, with assignments aided by quantum chemistry calculations. researchgate.net

Investigation of Non-Covalent Interactions (e.g., OH···π, Halogen Bonding) and Their Role in Molecular Stability and Reactivity

Non-covalent interactions play a crucial role in determining the structure, stability, and reactivity of molecules like this compound. The presence of a hydroxyl group and a fluorinated aromatic ring gives rise to several key interactions.

The intramolecular OH···π interaction, where the hydroxyl group's hydrogen atom interacts with the π-electron system of the benzene (B151609) ring, is a significant stabilizing factor. researchgate.netaip.org In the parent molecule, 2-phenylethanol, the most stable conformer is the Ggπ, where the OH group is directed towards the π system. researchgate.netaip.org For 2-(4-fluorophenyl)ethanol, a similar OH···π interaction is expected, although its stabilization energy might be less than that of the non-fluorinated parent compound. researchgate.netaip.org

Fluorine substitution on the phenyl ring can also introduce other non-covalent interactions. For instance, in complexes of fluorophenylacetylenes with alcohols, C-H···F and O-H···π hydrogen bonds have been observed. acs.org In the case of S-1-(2-fluorophenyl)ethanol complexed with butan-2-ol, a C-H···F intermolecular interaction is evident. researchgate.net The presence of halogen atoms like fluorine can enhance binding affinity to biological targets through such non-covalent interactions.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Strategies

Computational modeling is a powerful tool for investigating the reaction pathways and characterizing the transition states involved in the synthesis of this compound and related compounds. This approach can provide valuable insights into reaction mechanisms and help optimize synthetic strategies.

For example, understanding the synthesis of related halogenated phenyl ethanol derivatives can be aided by computational analysis. Common synthetic routes involve the reduction of the corresponding ketone or electrophilic aromatic substitution. Computational modeling can be used to predict the regioselectivity of reactions like chlorination, where catalysts are used to direct the substitution to a specific position on the phenyl ring.

Furthermore, computational methods can be employed to study the mechanism of reactions used to synthesize precursors, such as the reaction of 4-fluorobenzaldehyde (B137897) with organometallic reagents. researchgate.netlookchem.com By modeling the potential energy surface of a reaction, chemists can identify the transition state structures and calculate their energies, which is crucial for understanding the kinetics and feasibility of a particular synthetic route.

Derivatization Strategies and Applications of 2 Fluoro 1 4 Fluorophenyl Ethanol As a Synthetic Building Block

Synthesis of Structurally Diverse Derivatives of 2-Fluoro-1-(4-fluorophenyl)ethanol

The structural modification of this compound into a wide array of derivatives is central to its application as a versatile building block. Derivatization primarily targets the reactive hydroxyl group and, to a lesser extent, the aromatic ring, allowing for the construction of diverse molecular architectures.

The synthesis of these derivatives often begins with the asymmetric reduction of the corresponding ketone, 2-fluoro-1-(4-fluorophenyl)ethanone (B3132463), to establish the chiral center of the alcohol. Once the chiral alcohol is obtained, its hydroxyl group serves as a handle for numerous transformations. Standard organic reactions such as esterification, etherification, and substitution are commonly employed to generate new compounds. For instance, reaction with acyl chlorides or carboxylic anhydrides yields esters, while ether derivatives can be formed through reactions like the Williamson ether synthesis.

Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including azides, amines, and thiols, thereby expanding the library of accessible derivatives. The amino derivative, 2-amino-1-(4-fluorophenyl)ethanol, is a particularly important building block for more complex molecules.

The fluorine atom on the phenyl ring also influences the reactivity of the molecule, enhancing its stability and modulating its electronic properties. The synthesis of related fluorohydrins, such as 2-Fluoro-1-(3-fluorophenyl)ethanol and 2-Fluoro-1-(4-iodophenyl)ethanol, demonstrates that modifications on the phenyl ring are also a viable strategy for creating structural diversity. scispace.com

Table 1: Selected Derivatization Reactions of this compound and Related Precursors

| Derivative Class | Reaction Type | Typical Reagents | Resulting Functional Group |

| Esters | Esterification | Acyl Halides, Carboxylic Anhydrides | Ester (-O-C=O)-R) |

| Ethers | Williamson Ether Synthesis | Alkyl Halides, Base | Ether (-O-R) |

| Amines | Nucleophilic Substitution (via leaving group) | Azide (e.g., NaN₃) followed by reduction | Amine (-NH₂) |

| Halides | Halogenation | Thionyl Chloride (SOCl₂) | Chloro (-Cl) |

| Oxazolidinones | Cyclization with Chiral Auxiliary | Benzylisocyanate | Heterocyclic Ring |

Utilization in the Construction of Complex Chiral Organic Molecules

The enantiopure forms of this compound are highly valued as intermediates in the synthesis of complex chiral organic molecules, especially those with potential pharmaceutical applications. researchgate.net The defined stereochemistry at the hydroxyl-bearing carbon is critical for directing the stereochemical outcome of subsequent reactions, which is a cornerstone of modern asymmetric synthesis.

This building block is particularly useful in constructing molecules where fluorine incorporation is desired to enhance biological activity, metabolic stability, or binding affinity. researchgate.net For example, chiral fluorinated alcohols are known intermediates in the synthesis of kinase inhibitors for cancer therapy, NK1 receptor antagonists, and γ-secretase modulators for the treatment of Alzheimer's disease. researchgate.net The synthesis of drugs such as the antidepressant fluoxetine (B1211875) involves chiral halo-alcohol intermediates that are structurally related, demonstrating the established utility of this class of compounds in pharmaceutical manufacturing. google.com

The synthetic utility of this compound is often realized by converting its hydroxyl group into a leaving group, enabling stereospecific SN2 reactions. This allows for the precise installation of new functionalities with inversion of configuration. Alternatively, the Mitsunobu reaction provides a pathway to form C-O, C-N, or C-S bonds with predictable stereochemistry. Studies on the chiral recognition of related compounds like S-1-(4-fluorophenyl)ethanol highlight the significant role that the fluorine atom and the chiral center play in directing intermolecular interactions, a key factor in the specificity of drug-receptor binding. researchgate.net

Table 2: Examples of Bioactive Compound Classes Synthesized from Fluorinated Aryl Ethanol (B145695) Intermediates

| Compound/Intermediate Class | Potential Therapeutic Application | Reference |

| (R)-1-(4-Fluorophenyl)ethanol | Anti-malarial drugs, Alzheimer's disease treatment | researchgate.net |

| (S)-1-(2'-Fluorophenyl)ethanol | Neurological disorder treatment (nicotinic acetylcholine (B1216132) receptor α7 agonist) | researchgate.net |

| Fluorinated Phenylalanines | Enzyme inhibitors, Therapeutic agents, PET imaging agents | beilstein-journals.org |

| Fluorinated Flavonoids | Antibacterial, Antiviral, Anticancer agents | mdpi.com |

Precursor Role in the Development of Advanced Fluorinated Scaffolds for Chemical Research

Beyond its use in synthesizing specific target molecules, this compound serves as a precursor for developing advanced fluorinated scaffolds. These scaffolds are core molecular frameworks that can be further elaborated into large libraries of compounds for chemical and biological screening. mdpi.comresearchgate.net The introduction of fluorine is a well-established strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic and pharmacodynamic profile.

This building block can be incorporated into larger, often heterocyclic, structures that form the basis of new chemical entities. For instance, fluorinated phenyl groups are key components in the synthesis of complex piperazine-based molecules and fluorinated flavonoids, which have shown a range of biological activities. mdpi.comresearchgate.net The synthesis of such scaffolds often involves multi-step reaction sequences where the fluorinated alcohol or its precursor ketone is a critical starting material. google.com

The development of novel fluorinated amino acids, such as fluorinated phenylalanines, provides another example of scaffold development. beilstein-journals.org Synthetic routes to these compounds can involve stereoselective fluorination followed by reduction to an alcohol analogous to 2-fluoro-2-phenylethanol, which is then converted into the final amino acid structure. These fluorinated amino acids are then used to create peptides with enhanced stability and novel biological properties. beilstein-journals.org The ability to construct these fundamental, fluorinated frameworks is essential for advancing drug discovery and materials science.

Substrate Specificity Studies in Biocatalytic Transformations for Further Derivatization

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a powerful and environmentally friendly approach for the synthesis and derivatization of chiral compounds like this compound. researchgate.netconicet.gov.ar These methods are prized for their high enantioselectivity, often yielding products with exceptional optical purity under mild reaction conditions.

Studies in this area typically focus on two main strategies:

Asymmetric Reduction of a Prochiral Ketone: The enantiomerically pure (R)- or (S)-alcohol is often produced via the enzymatic reduction of the corresponding prochiral ketone, 2-fluoro-1-(4-fluorophenyl)ethanone. A variety of microorganisms, including yeasts and bacteria, as well as isolated alcohol dehydrogenases (ADHs), are screened for their ability to reduce the ketone with high selectivity. researchgate.netmdpi.com The choice of biocatalyst is crucial, as different enzymes can exhibit opposite stereopreferences, providing access to either the (R)- or (S)-enantiomer of the alcohol. researchgate.netresearchgate.net

Kinetic Resolution of a Racemic Alcohol: In this approach, a racemic mixture of this compound is treated with an enzyme, typically a lipase (B570770), in the presence of an acylating agent. The enzyme selectively acylates one enantiomer at a much faster rate than the other. This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, enantiomerically enriched alcohol.

Substrate specificity is a key area of investigation. Researchers study how the electronic and steric properties of the substrate, influenced by the fluorine atoms, affect the reaction rate and selectivity of different enzymes. For example, the electron-withdrawing nature of fluorinated ketones often leads to high reaction rates with many alcohol dehydrogenases. researchgate.net

Table 3: Biocatalytic Reduction of 4'-Fluoroacetophenone (A Precursor Analogue)

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (e.e.) | Yield | Reference |

| Daucus carota cells | (S)-1-(4-fluorophenyl)ethanol | up to 98% | 55% | |

| Eryngium horridum | (S)-1-(4-fluorophenyl)ethanol | >99% | 40% | conicet.gov.ar |

| Mortierella ramanniana | (R)-enantiomer of a related fluorinated ketone | 98.9% | 100% (conversion) | mdpi.comresearchgate.net |

| Pullularia pullulans | (S)-enantiomer of a related fluorinated ketone | - | - | mdpi.comresearchgate.net |

Emerging Trends and Future Research Directions in 2 Fluoro 1 4 Fluorophenyl Ethanol Chemistry

Innovations in Catalyst Design for Highly Efficient and Selective Synthesis

The synthesis of enantiomerically pure 2-Fluoro-1-(4-fluorophenyl)ethanol predominantly relies on the asymmetric reduction of the corresponding prochiral ketone, 2-fluoro-1-(4-fluorophenyl)ethanone (B3132463). Recent advancements in catalyst design have been pivotal in achieving high efficiency and stereoselectivity for this transformation.

One of the most promising approaches involves the use of transition metal catalysts. For instance, iridium and ruthenium complexes have been successfully employed in the asymmetric hydrogenation of α-fluoro ketones. bohrium.com These reactions often proceed via a dynamic kinetic resolution (DKR) strategy, which allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. bohrium.com The choice of ligand is crucial for achieving high selectivity, with chiral phosphine (B1218219) and diamine ligands being commonly used. bohrium.com

Biocatalysis has also emerged as a powerful tool for the synthesis of chiral fluoroalcohols. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can catalyze the reduction of α-fluoro ketones with excellent enantioselectivity under mild reaction conditions. nih.govresearchgate.net For example, mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been engineered to produce either the (R)- or (S)-enantiomer of various 2-halo-1-arylethanols with high enantiopurity. nih.govacs.orgkaust.edu.sa This approach offers a green and sustainable alternative to traditional chemical methods.

A summary of recent catalytic systems for the asymmetric reduction of ketones analogous to 2-fluoro-1-(4-fluorophenyl)ethanone is presented in the table below.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Ir-catalyst | α-fluoro ketone | Not Specified | High | Satisfactory | bohrium.com |

| Ru(II) bisphosphine/diamine | 2-Fluoro-1-phenylpropan-1-one | Not Specified | High | Poor | bohrium.com |

| TeSADH mutants | 2-haloacetophenones | (S) or (R) | >99% | Not Applicable | nih.govkaust.edu.sa |

| KRED | Fluoroalkyl ketones | Not Specified | Excellent | Not Applicable | researchgate.net |

| Baker's Yeast | 2-chloro-1-phenylethanone derivatives | (S) | >97% | Not Applicable | google.com |

Advanced Analytical Techniques for Structural and Stereochemical Characterization

The precise determination of the structure and stereochemistry of this compound is crucial for its application in the synthesis of bioactive molecules. A combination of advanced analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule, while ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atoms. nih.gov The coupling constants between fluorine and adjacent protons (J-HF) and carbons (J-CF) can provide insights into the conformation of the molecule. For the determination of enantiomeric purity, chiral shift reagents or chiral solvating agents can be used in NMR, or the sample can be derivatized with a chiral auxiliary.

X-ray crystallography offers an unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. creative-biostructure.com This technique provides precise information on bond lengths, bond angles, and torsion angles, which is invaluable for understanding the conformational preferences of the molecule. While obtaining single crystals of alcohols can sometimes be challenging, derivatization can be employed to facilitate crystallization. Powder X-ray diffraction (PXRD) can also be a powerful tool for stereochemical determination, especially when single crystals are not available. conicet.gov.ar

A comparison of the applicability of these techniques for the characterization of this compound is provided below.

| Analytical Technique | Information Provided | Advantages | Limitations |

| ¹⁹F NMR | Presence, number, and chemical environment of fluorine atoms. | Highly sensitive to the local environment of fluorine. | Does not directly provide 3D structure. |

| Chiral HPLC/SFC | Enantiomeric excess (ee). | Accurate and routine method for ee determination. | Requires a suitable chiral stationary phase. |

| X-ray Crystallography | Unambiguous 3D structure and absolute stereochemistry. | Provides definitive structural information. | Requires a high-quality single crystal. |

| Powder X-ray Diffraction (PXRD) | Stereochemical information from a powder sample. | Does not require a single crystal. | Less detailed structural information than single-crystal X-ray. |

Exploration of Novel Reaction Pathways and Fluorination Methodologies

While the asymmetric reduction of the corresponding ketone is a common route to this compound, researchers are continuously exploring novel reaction pathways and fluorination methodologies to improve efficiency, selectivity, and substrate scope.

One area of active research is the development of new fluorinating agents. tcichemicals.com While traditional reagents like diethylaminosulfur trifluoride (DAST) are effective, they can be hazardous to handle. sigmaaldrich.com Newer reagents, such as Fluolead™, offer improved thermal stability and ease of handling. tcichemicals.com Electrophilic fluorinating agents like Selectfluor® are also widely used, particularly in the synthesis of α-fluoroketones from enol ethers or silyl (B83357) enol ethers, which are precursors to the target alcohol. acs.org

Cascade reactions that combine multiple synthetic steps in a single pot are also gaining traction. For example, photo-bio cascade reactions have been developed for the synthesis of vicinal fluoroalcohols. rsc.orgresearchgate.net These processes can involve a photocatalytic fluorination step followed by a biocatalytic reduction, offering a highly efficient and atom-economical route to chiral fluorinated compounds.

Another innovative approach is the direct fluorination of C-H bonds. While still a challenging transformation, recent advances in catalysis have shown promise in this area. The ability to directly convert a C-H bond to a C-F bond would significantly shorten synthetic routes and reduce waste.

The following table summarizes some of the novel fluorination methodologies that could be applied to the synthesis of this compound or its precursors.

| Methodology | Description | Key Features | Reference |

| Photo-bio cascade | Combination of photocatalytic fluorination and biocatalytic reduction. | One-pot synthesis, high stereoselectivity. | rsc.orgresearchgate.net |

| Decarboxylative Fluorination | Conversion of carboxylic acids to alkyl fluorides via photoredox catalysis. | Utilizes readily available starting materials. | researchgate.net |

| Electrophilic Fluorination | Use of reagents like Selectfluor® to introduce fluorine. | Effective for synthesizing α-fluoroketones. | acs.org |

| Nucleophilic Fluorination | Use of reagents like DAST or Fluolead™ to displace a leaving group with fluoride (B91410). | Stereospecific substitution is possible. | tcichemicals.comsigmaaldrich.com |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production of fine chemicals like this compound requires scalable and robust manufacturing processes. Flow chemistry and automated synthesis are emerging as key enabling technologies in this regard. europeanpharmaceuticalreview.comspringernature.comchemspeed.cominnovationnewsnetwork.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fluorinated compounds. nih.govangelinifinechemicals.com These include enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous reagents or intermediates, and the ability to perform reactions under high pressure and temperature. For the synthesis of this compound, a flow process could involve the continuous reduction of the corresponding ketone over a packed-bed catalyst. This approach allows for easy catalyst separation and reuse, leading to a more sustainable process.

Automated synthesis platforms, often integrated with flow reactors, can further streamline the production process. europeanpharmaceuticalreview.comspringernature.cominnovationnewsnetwork.comaiche.org These systems can automatically control reaction parameters, perform in-line analysis, and even optimize reaction conditions using machine learning algorithms. aiche.org The development of automated platforms for the multi-step synthesis of active pharmaceutical ingredients (APIs) has demonstrated the potential for on-demand and decentralized manufacturing of complex molecules. europeanpharmaceuticalreview.comspringernature.cominnovationnewsnetwork.com

The potential benefits of integrating flow chemistry and automation for the production of this compound are significant, including:

Increased safety: Minimizing the handling of hazardous reagents and unstable intermediates.

Improved efficiency: Higher yields and selectivities due to precise control over reaction parameters.

Scalability: The ability to easily scale up production by running the flow reactor for longer periods or by using parallel reactors.

Reproducibility: Consistent product quality due to automated control.

The development of such integrated systems will be crucial for the cost-effective and sustainable production of this compound and other valuable fluorinated building blocks in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.